![molecular formula C50H32N2 B13747789 2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridoquinoline core substituted with fluorenyl and phenyl groups, which contribute to its distinct electronic and photophysical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where boronic acid derivatives of fluorenes are reacted with a halogenated pyridoquinoline under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques like column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and fluorenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoline and fluorenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced organic materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong photoluminescent properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism by which 2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. In optoelectronic applications, its mechanism involves the absorption and emission of light, facilitated by its conjugated system, which allows for efficient electron and energy transfer .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis-(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline: Similar in structure but with different substituents, affecting its electronic properties.
2,7-Dichloro-9H-fluorene-based compounds: These compounds share the fluorene core but differ in their functional groups and applications.
Uniqueness
2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline is unique due to its combination of fluorenyl and phenyl groups attached to a pyridoquinoline core, providing a distinct set of electronic and photophysical properties that are advantageous in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C50H32N2 |
|---|---|
Peso molecular |
660.8 g/mol |
Nombre IUPAC |
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline |
InChI |
InChI=1S/C50H32N2/c1-3-11-31(12-4-1)43-27-47(35-19-21-41-37(25-35)23-33-15-7-9-17-39(33)41)51-49-30-46-44(32-13-5-2-6-14-32)28-48(52-50(46)29-45(43)49)36-20-22-42-38(26-36)24-34-16-8-10-18-40(34)42/h1-22,25-30H,23-24H2 |
Clave InChI |
ARHBOHASBBCNLM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC6=C(C=C5C(=C4)C7=CC=CC=C7)N=C(C=C6C8=CC=CC=C8)C9=CC1=C(C=C9)C2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
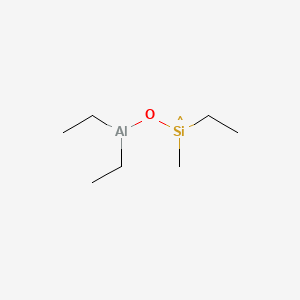


![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)
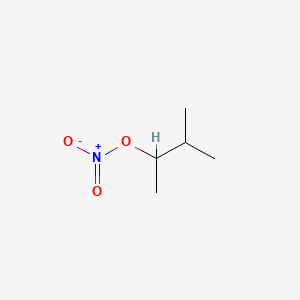
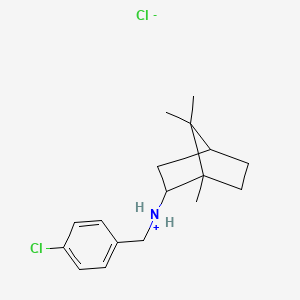
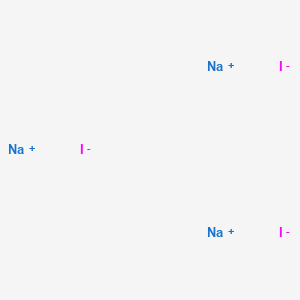
![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
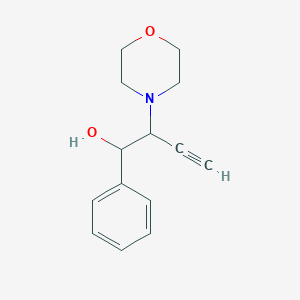
![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
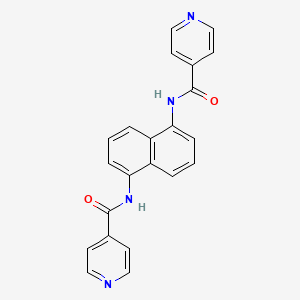
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)
